molecular formula C17H28N2Si B8811382 5-Methyl-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine

5-Methyl-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8811382
M. Wt: 288.5 g/mol
InChI Key: UEFMVCWSGSCIFG-UHFFFAOYSA-N
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Description

5-Methyl-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C17H28N2Si and its molecular weight is 288.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H28N2Si

Molecular Weight

288.5 g/mol

IUPAC Name

(5-methylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane

InChI

InChI=1S/C17H28N2Si/c1-12(2)20(13(3)4,14(5)6)19-9-8-16-10-15(7)11-18-17(16)19/h8-14H,1-7H3

InChI Key

UEFMVCWSGSCIFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To PdCl2(dppf) (0.04 g, 0.05 mmol) in toluene (10.0 mL) under an atmosphere of nitrogen were added 5-bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (2, 0.3 g, 0.8 mmol, prepared as described in Example 4, 1.0 mL in toluene) and methylmagnesium bromide (1.0 M in tetrahydrofuran, 3.0 mL, 3.0 mmol). The reaction was stirred 90° C. for 2 hours and then allowed to reach to room temperature. The reaction was poured into citric acid (0.1 M in water) and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 50% ethyl acetate in hexane to give the compound (12, 0.16 g 60.0%). MS (ESI) [M+H+]+=289.4.
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Synthesis routes and methods II

Procedure details

In a round bottom flask, [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) 1:1 complex with dichloromethane (0.04 g, 0.05 mmol) is combined with 10 mL of toluene under an atmosphere of nitrogen, and 5-bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (5, 0.3 g, 0.8 mmol) in 1 mL of toluene is added dropwise. The reaction is stirred at 60° C. for 1 hour, then at 90° C. for 30 minutes. The reaction is cooled to room temperature, an ice/water solution of 0.1 N citric acid at pH 4 is added, and the mixture extracted with ethyl acetate. The organic layer is washed with brine, de-colored with charcoal, filtered through celite and the filtrate dried over sodium sulfate. The sodium sulfate is removed by filtration and the filtrate concentrated under vacuum to provide the desired compound (6, 218 mg).
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